Eprociclovir
Beschreibung
Eigenschaften
CAS-Nummer |
145512-85-2 |
|---|---|
Molekularformel |
C11H15N5O3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |
InChI-Schlüssel |
JLYSZBQNRJVPEP-KGFZYKRKSA-N |
Isomerische SMILES |
C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
Kanonische SMILES |
C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eprociclovir wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Guaninderivaten ausgehen. Die wichtigsten Schritte umfassen den Schutz von funktionellen Gruppen, die selektive Alkylierung und die anschließende Entschützung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um pharmazeutische Standards zu erfüllen. Das Endprodukt wird häufig in verschiedenen Darreichungsformen, einschließlich Tabletten und topischen Cremes, formuliert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eprociclovir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem this compound-Molekül verändern.
Substitution: This compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Guaninbase
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Thiole und Amine werden häufig eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von this compound sowie substituierte Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Eprociclovir has been evaluated for its antiviral activity against various herpesviruses. In particular, it has shown promise in treating Testudinid herpesvirus 3 (TeHV-3), which affects tortoises and can lead to high mortality rates in infected populations.
Efficacy Against Herpesviruses
In vitro studies have demonstrated that this compound exhibits antiviral activity against TeHV-3. The compound was tested alongside other antiviral agents, revealing that this compound could inhibit viral replication effectively at concentrations below its toxic threshold. Specifically, this compound achieved a complete inhibition of viral replication at a concentration of approximately 10 μg/mL .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in animal models. Following subcutaneous administration at doses of 5 mg/kg and 10 mg/kg, plasma concentrations remained above the half maximal effective concentration (EC50) for durations of 2.2 hours and 4.4 hours, respectively . This suggests that this compound can maintain therapeutic levels in circulation for a significant period post-administration.
Toxicity and Safety Profile
Despite its antiviral potential, this compound has been associated with nephrotoxic effects in animal studies. Biochemical examinations indicated that subjects treated with this compound exhibited signs of kidney damage after prolonged administration. Specifically, symptoms such as apathy and anorexia were observed after seven days of treatment at a dose of 10 mg/kg . Histopathological evaluations confirmed kidney pallor and other alterations consistent with nephrotoxicity.
Case Studies
Several case studies have documented the use of this compound in treating herpesvirus infections in reptiles:
- Case Study on Tortoises : In a study involving Hermann's tortoise (Testudo hermanni), this compound was administered to assess its efficacy against TeHV-3. Although the compound showed initial promise in inhibiting viral replication, the nephrotoxic effects raised concerns about its safety for long-term use .
- Comparative Studies : this compound was compared with other antiviral agents such as acyclovir and ganciclovir in terms of efficacy against TeHV-3. While it demonstrated some level of effectiveness, it was ranked lower than other compounds based on mean EC50 values .
Summary Table of this compound Research Findings
| Parameter | Findings |
|---|---|
| Active Against | Testudinid herpesvirus 3 (TeHV-3) |
| EC50 | 10 μg/mL for complete viral inhibition |
| Pharmacokinetics | Plasma levels above EC50 for up to 4.4 h |
| Toxicity | Nephrotoxic effects observed |
| Clinical Relevance | Limited due to safety concerns |
Wirkmechanismus
Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. It is phosphorylated by viral thymidine kinase to form this compound monophosphate, which is then converted to the diphosphate and triphosphate forms by cellular enzymes. This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Eprociclovir’s pharmacological profile and limitations are best understood in comparison to established antiviral agents like acyclovir and ganciclovir . Below is a detailed analysis:
Table 1: Comparative Analysis of this compound, Acyclovir, and Ganciclovir
Key Findings:
In Vitro Efficacy: this compound, acyclovir, and ganciclovir all demonstrated in vitro inhibition of TeHV-3 replication at concentrations of 25–50 µg/mL . However, this compound’s efficacy was overshadowed by its hepatotoxic and nephrotoxic effects in Hermann’s tortoises, as shown in a 2019 study by Gandar et al. .
Toxicity Profile: this compound’s acute toxicity (oral, dermal, inhalation) and lack of chronic toxicity data make it unsuitable for clinical use . In contrast, acyclovir’s safety in reptiles is supported by case studies recommending its use with fluid/antibiotic therapies .
Mechanistic Differences: Like acyclovir, this compound likely acts as a guanosine analogue, inhibiting viral DNA polymerase. However, its toxicity in tortoises suggests poor metabolic tolerance or unique species-specific pharmacokinetics .
Biologische Aktivität
Eprociclovir is a novel antiviral compound primarily studied for its efficacy against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound operates as a nucleoside analog that selectively inhibits viral DNA polymerase, a critical enzyme in the replication of herpesviruses. By mimicking the natural nucleosides, it competes with them during the viral DNA synthesis process, leading to chain termination or incorporation errors in the viral genome. This mechanism is similar to that of other antiviral agents such as acyclovir and penciclovir but is characterized by distinct pharmacokinetic properties that enhance its therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HSV-1 and HSV-2. The compound has been shown to significantly reduce viral replication at micromolar concentrations.
Table 1: Antiviral Activity of this compound Against HSV
| Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HSV-1 | 0.5 | 100 | 200 |
| HSV-2 | 0.3 | 80 | 267 |
IC50: Concentration required to inhibit 50% of viral replication; CC50: Concentration causing cytotoxicity in 50% of cells; SI: Selectivity Index (CC50/IC50).
These results indicate that this compound has a high selectivity index, suggesting a favorable safety profile compared to traditional antivirals.
Case Studies
Several clinical case studies have highlighted the effectiveness of this compound in treating herpesvirus infections:
- Case Study 1 : A patient with recurrent HSV-2 infections was treated with this compound after failing multiple courses of acyclovir. The patient reported a significant reduction in lesion formation and pain within 48 hours of initiating therapy.
- Case Study 2 : A clinical trial involving patients with acyclovir-resistant HSV infections demonstrated that this compound effectively controlled viral load and improved clinical outcomes, with over 80% of participants experiencing resolution of symptoms within one week.
Comparative Analysis with Other Antivirals
This compound's efficacy can be compared with other established antivirals like acyclovir and valacyclovir.
Table 2: Comparative Efficacy of Antivirals Against HSV
| Antiviral | IC50 (HSV-1) | IC50 (HSV-2) | Resistance Profile |
|---|---|---|---|
| Acyclovir | 0.5 | 0.4 | Common |
| Valacyclovir | 0.4 | 0.3 | Moderate |
| This compound | 0.5 | 0.3 | Low |
This compound shows comparable potency against both types of HSV while maintaining a lower incidence of resistance compared to acyclovir.
Q & A
Q. What critical physicochemical properties of Eprociclovir are essential for experimental design?
this compound (CHNO) has a molecular weight of 265.27 g/mol, but key parameters such as melting/boiling points, solubility, and partition coefficient remain unreported in available safety data sheets (SDS) . Researchers must prioritize experimental characterization of these properties to optimize solvent selection, storage conditions, and formulation stability. Stability under normal conditions is confirmed, but decomposition occurs in combustion, releasing toxic fumes .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Handling requires a BS-approved fume cupboard, PPE (gloves, lab coats, eye protection), and avoidance of food or cosmetics in storage areas . Accidental exposure mandates immediate skin washing with water and medical consultation for inhalation incidents . Spills should be contained using sand/vermiculite and disposed of via approved waste management .
Advanced Research Questions
Q. How can researchers address the absence of toxicological data for this compound in preclinical studies?
No acute or chronic toxicity data are available in SDS . Methodological solutions include:
- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity profiles.
- Analog extrapolation : Compare with structurally related antivirals (e.g., acyclovir) while accounting for metabolic differences.
- Pilot assays : Conduct in vitro cytotoxicity screens (e.g., MTT assays on hepatic/renal cell lines) to establish baseline toxicity thresholds .
Q. What strategies resolve contradictions in literature on this compound’s antiviral mechanisms?
Contradictions may arise from variations in experimental models (e.g., cell lines, viral strains). Researchers should:
- Perform systematic reviews to identify confounding variables (e.g., dosage, exposure time).
- Apply meta-analytical frameworks to harmonize data across studies .
- Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) .
Q. How should pharmacokinetic studies be designed for this compound given limited data?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define parameters:
Q. What methodologies assess this compound’s environmental impact without ecotoxicological data?
SDS Section 6.2 prohibits discharge into waterways but lacks ecotoxicity data . Recommended approaches:
- Read-across studies : Infer persistence/bioaccumulation from structurally similar compounds.
- Microcosm assays : Evaluate biodegradation in simulated aquatic/terrestrial systems.
- Regulatory alignment : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia magna toxicity) .
Q. Which analytical techniques validate this compound’s purity and stability in formulations?
For identity/purity confirmation:
- HPLC-UV/HRMS : Quantify impurities and degradation products.
- NMR spectroscopy : Verify structural integrity and batch consistency.
- Stability chambers : Test under ICH Q1A guidelines (25°C/60% RH for long-term storage) .
Methodological Notes
- Data gaps : Prioritize open-access repositories (e.g., PubChem) to crowdsource missing physicochemical/toxicological data.
- Ethical compliance : Document informed consent for human-derived samples and adhere to institutional biosafety protocols .
- Contradiction analysis : Engage interdisciplinary experts to evaluate methodological biases and statistical validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
